
1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, this compound has been shown to have a positive effect on cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea in lab experiments include its potential as a therapeutic agent for a range of diseases, including cancer and neurodegenerative disorders. Its anti-inflammatory and anti-microbial properties also make it a useful compound for studying the immune system. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea. One direction is to further investigate its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is a compound with promising potential for therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a useful compound for studying the immune system and for developing new drugs. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesemethoden
The synthesis of 1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea involves the reaction between 4-(thiophen-3-yl)tetrahydro-2H-pyran-4-carbaldehyde and o-tolyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, in a suitable solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also shown that this compound has potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-2-3-5-16(14)20-17(21)19-13-18(7-9-22-10-8-18)15-6-11-23-12-15/h2-6,11-12H,7-10,13H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAABZCGXCRJGHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2380998.png)

![5-fluoro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2381000.png)
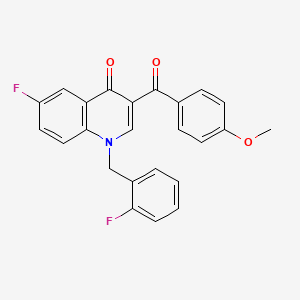
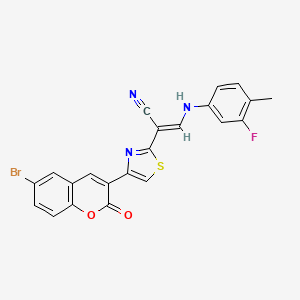
![4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2381005.png)
![1-[(4-Fluorophenyl)methyl]-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2381010.png)
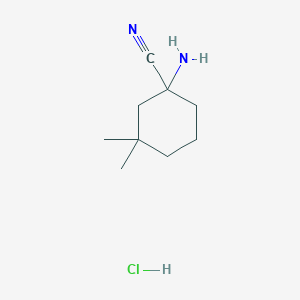
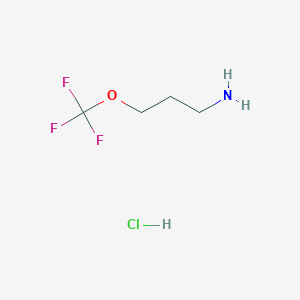
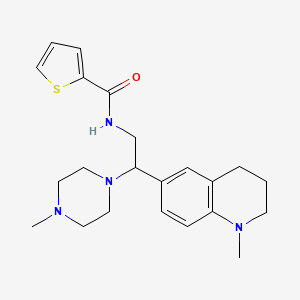
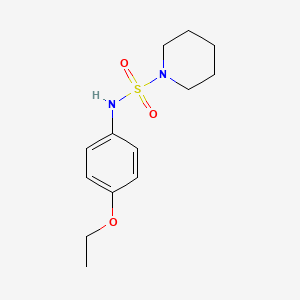
![2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2381018.png)
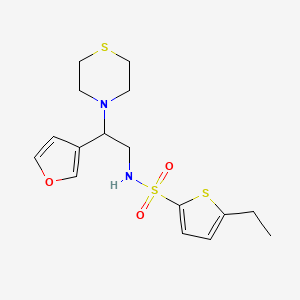
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)